Cas no 844456-48-0 (3-(4-fluorophenyl)methyl-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)

3-(4-fluorophenyl)methyl-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione structure
844456-48-0 structure
Product Name:3-(4-fluorophenyl)methyl-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
CAS No:844456-48-0
MF:C23H22FN5O2
MW:419.451488018036
CID:5796962
Update Time:2025-07-09

3-(4-fluorophenyl)methyl-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
    • Pyrimido[2,1-f]purine-2,4(1H,3H)-dione, 3-[(4-fluorophenyl)methyl]-6,7,8,9-tetrahydro-1,7-dimethyl-9-phenyl-
    • 3-(4-fluorophenyl)methyl-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
    • Inchi: 1S/C23H22FN5O2/c1-15-12-27(18-6-4-3-5-7-18)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-8-10-17(24)11-9-16/h3-11,15H,12-14H2,1-2H3
    • InChI Key: CFAMTXDCIBXKQN-UHFFFAOYSA-N
    • SMILES: N12CC(C)CN(C3=CC=CC=C3)C1=NC1=C2C(=O)N(CC2=CC=C(F)C=C2)C(=O)N1C

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Predicted)
  • Boiling Point: 624.2±65.0 °C(Predicted)
  • pka: 4.27±0.40(Predicted)

3-(4-fluorophenyl)methyl-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Pricemore >>

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Additional information on 3-(4-fluorophenyl)methyl-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione

Introduction to 3-(4-fluorophenyl)methyl-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione (CAS No. 844456-48-0)

The compound 3-(4-fluorophenyl)methyl-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione, identified by its CAS number 844456-48-0, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule belongs to the pyrimido[1,2-g]purine class, a scaffold that has garnered considerable attention due to its structural complexity and potential biological activity. The presence of multiple aromatic rings and fluorinated substituents enhances its pharmacological profile, making it a promising candidate for further investigation in therapeutic applications.

Recent studies have highlighted the importance of pyrimido[1,2-g]purine derivatives in drug discovery. These compounds exhibit a unique combination of structural features that can interact with biological targets in diverse ways. The fluorophenyl moiety in the molecule contributes to its binding affinity by introducing hydrophobic interactions and electronic effects that modulate receptor activity. Additionally, the dimethyl and phenyl substituents at the 1 and 7 positions contribute to steric hindrance and electronic modulation, respectively. These structural elements collectively enhance the compound's potential as an inhibitor or modulator of key biological pathways.

One of the most compelling aspects of this compound is its potential application in oncology research. Pyrimido[1,2-g]purine derivatives have been shown to inhibit various kinases and enzymes involved in cancer progression. The fluorophenylmethyl group at the 3-position of the purine core may serve as a critical pharmacophore for binding to target proteins. Preliminary computational studies suggest that this compound can interact with ATP-binding sites on kinases such as EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal growth factor receptor 2). These interactions could lead to potent inhibition of signaling pathways that are crucial for tumor growth and survival.

Moreover, the dimethyl and phenyl substituents at positions 1 and 7 may further enhance the compound's bioavailability and metabolic stability. These features can prevent rapid degradation by enzymatic or chemical processes, thereby prolonging its therapeutic effect. The 9-phenyl group adds another layer of complexity to the molecule's interaction with biological targets. Phenyl groups are known to participate in π-stacking interactions with aromatic residues in proteins, which can stabilize binding affinities.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex heterocyclic compounds like this one. Techniques such as multi-step organic synthesis combined with modern catalytic methods have made it possible to construct intricate molecular frameworks with high precision. The synthesis of 3-(4-fluorophenyl)methyl-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves careful control of reaction conditions to ensure regioselectivity and yield optimization. This meticulous approach is essential for producing sufficient quantities of the compound for biological testing.

In vitro studies have begun to explore the biological activity of this compound across various cancer cell lines. Initial results indicate that it exhibits significant cytotoxic effects on several tumor types without notable toxicity to normal cells. This selectivity is a critical factor in evaluating its potential as a therapeutic agent. Additionally, researchers are investigating its mechanism of action by examining its effects on key cellular pathways such as cell cycle regulation、apoptosis、and angiogenesis.

The presence of a fluorine atom at the 4-position of the phenyl ring is particularly noteworthy due to its ability to influence metabolic stability and binding affinity through electronic effects such as fluorine bonding。 This phenomenon has been exploited in drug design to improve drug efficacy and reduce side effects。 In this compound, the fluorine atom may enhance interactions with biological targets by increasing hydrophobicity or participating in specific hydrogen bonding interactions。

Another area of interest is the potential application of this compound in treating inflammatory diseases。 Pyrimido[1,2-g]purine derivatives have been reported to modulate inflammatory pathways by inhibiting key enzymes such as COX(Cyclooxygenase)and LOX(Lipoxygenase)。 The structural features of this compound, including its aromatic rings and fluorinated substituents, may enable it to interact with these enzymes effectively。

The development of novel drug candidates often involves extensive virtual screening using computational models to predict their binding affinities and pharmacokinetic properties。 In silico studies have been conducted on 3-(4-fluorophenyl)methyl-1,7-dimethyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione using molecular docking algorithms。 These simulations have provided valuable insights into how the compound interacts with potential target proteins。 The results suggest that it can bind tightly to several key enzymes involved in cancer metabolism, making it a promising candidate for further experimental validation。

The synthesis and characterization of this compound also involve advanced spectroscopic techniques such as NMR(Nuclear Magnetic Resonance)、MS(Mass Spectrometry)、and X-ray crystallography。 These methods are essential for confirming the structure and purity of the compound before proceeding with biological testing。 High-resolution NMR spectra provide detailed information about atomic connectivity, while MS helps determine molecular weight and fragmentation patterns。 X-ray crystallography offers an atomic-level view of the molecule’s structure, which is crucial for understanding its interactions with biological targets。

Future research will focus on optimizing synthetic routes to improve yield and scalability while maintaining structural integrity。 Additionally, efforts will be directed toward exploring derivatives of this compound that may enhance its potency or selectivity further。 By leveraging computational tools、synthetic methodologies、and biophysical techniques, scientists aim to develop more effective therapeutic agents based on this promising scaffold。

In conclusion,3-(4-fluorophenyl)methyl-1,7-dimethyl-9-phenyl-l[H,2-H]pyrimido[l ,2-g]purine-z ,4-dione (CAS No.844456—48—0) represents a significant advancement in medicinal chemistry with potential applications in oncology、inflammation、and other therapeutic areas. Its unique structural features make it an attractive candidate for further investigation. As research progresses,this compound holds promise for contributing novel treatments for various diseases.

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